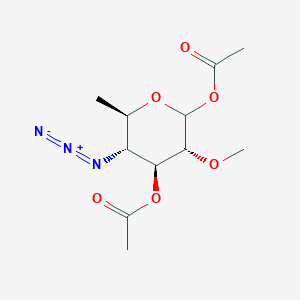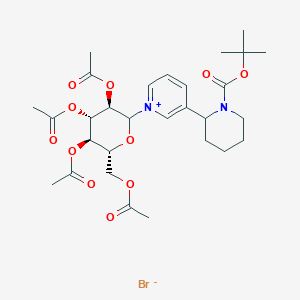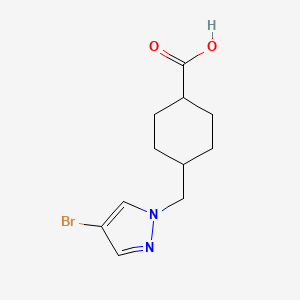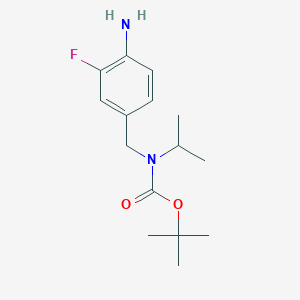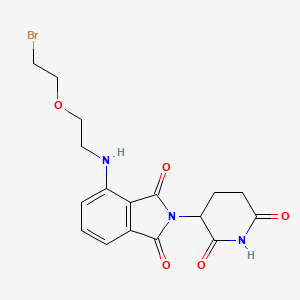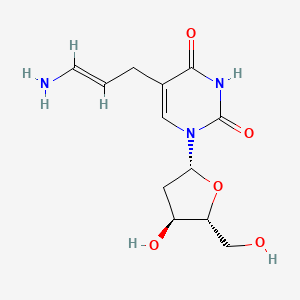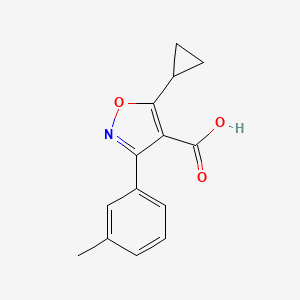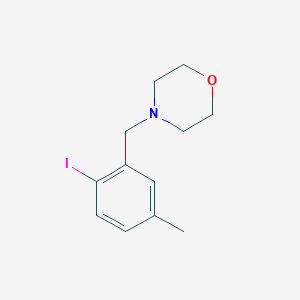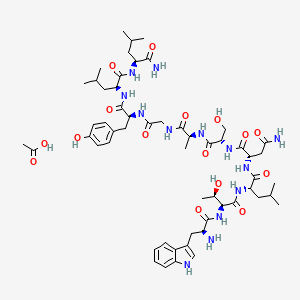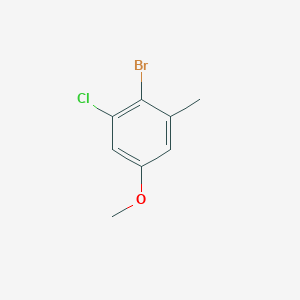
2-Bromo-1-chloro-5-methoxy-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-chloro-5-methoxy-3-methylbenzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, methoxy, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-5-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-5-methoxy-3-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. For example, the chlorination of 3-methylphenol (m-cresol) followed by methoxylation and subsequent bromination can yield the desired product. The reaction conditions are optimized to maximize yield and purity, often involving distillation and recrystallization steps to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-chloro-5-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and alkylation.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and alkyl halides for alkylation.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Alkylation: Formation of alkyl-substituted derivatives.
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-chloro-5-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-1-chloro-5-methoxy-3-methylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-methoxy-1,3-dimethylbenzene: Similar structure but lacks the chlorine substituent.
1-Bromo-2-chloro-5-methoxy-3-methylbenzene: Similar structure but with different positions of substituents.
4-Bromo-3,5-dimethylanisole: Similar structure but lacks the chlorine substituent and has different positions of substituents
Uniqueness
2-Bromo-1-chloro-5-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to its analogs. The combination of bromine, chlorine, methoxy, and methyl groups on the benzene ring makes it a versatile intermediate for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C8H8BrClO |
|---|---|
Molekulargewicht |
235.50 g/mol |
IUPAC-Name |
2-bromo-1-chloro-5-methoxy-3-methylbenzene |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-6(11-2)4-7(10)8(5)9/h3-4H,1-2H3 |
InChI-Schlüssel |
YGHMDCXJLUSEHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Br)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile](/img/structure/B14766303.png)
![1-[5-(Aminomethyl)-2-methyl-phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14766306.png)
